molecular formula C18H21N3O2S B2586796 3-(3-methylthiophen-2-yl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)propanamide CAS No. 2034524-29-1

3-(3-methylthiophen-2-yl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)propanamide

Cat. No.: B2586796
CAS No.: 2034524-29-1
M. Wt: 343.45
InChI Key: MZANRHPEEXYZHD-UHFFFAOYSA-N
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Description

3-(3-methylthiophen-2-yl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)propanamide is a synthetic organic compound designed for research purposes in neuroscience and medicinal chemistry. This hybrid molecule incorporates a thiophene ring and a pyrrolidin-2-one (2-oxopyrrolidine) moiety, structural features found in compounds with documented pharmacological activity in preclinical models . The 3-methylthiophene fragment is a known pharmacophore that may aid in blood-brain barrier penetration and is present in certain anticonvulsant agents . Meanwhile, the pyrrolidin-2-one unit is a core structure in several bioactive molecules and approved therapeutics, suggesting potential interactions with central nervous system targets such as voltage-gated ion channels . Researchers may be interested in this compound for exploring structure-activity relationships, particularly its potential as a multifunctional ligand. Compounds with similar hybrid structures have been investigated for their anticonvulsant properties in models like the maximal electroshock (MES) and 6 Hz tests, as well as for antinociceptive and antiallodynic effects in models of neuropathic pain . The mechanism of action for related analogues has been linked to the modulation of neuronal voltage-sensitive sodium channels and L-type calcium channels . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

3-(3-methylthiophen-2-yl)-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-13-7-10-24-15(13)4-5-17(22)20-12-14-6-8-19-16(11-14)21-9-2-3-18(21)23/h6-8,10-11H,2-5,9,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZANRHPEEXYZHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CCC(=O)NCC2=CC(=NC=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-(3-methylthiophen-2-yl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)propanamide can be contextualized by comparing it to related propanamide derivatives reported in recent literature. Below is an analysis of key analogs and their properties:

Functional Group Influence on Bioactivity

Compounds in were developed as inhibitors of Trypanosoma cruzi CYP51, a therapeutic target for Chagas disease. While activity data for the target compound are unavailable, structural comparisons provide insights:

  • Pyridin-4-yl groups (common in 3n–3q ) likely enhance binding to CYP51’s active site via π-π stacking or hydrogen bonding.
  • Methylthiophene may increase metabolic stability compared to indole derivatives, which are prone to oxidative degradation.

Physicochemical Properties

A comparison of key properties is summarized below:

Compound Substituents LogP* Molecular Weight Key Functional Groups
Target Compound 3-Methylthiophene, 2-oxopyrrolidin-pyridyl ~3.1 ~399.5 g/mol Thiophene, lactam, pyridine
3n Indole, phenyl, pyridin-4-yl ~3.8 ~456.5 g/mol Indole, amide, pyridine
3q Trifluoromethylphenyl, pyridin-4-yl ~4.2 ~544.5 g/mol CF3, amide, pyridine
Primaquine-NSAID hybrid 4e Quinoline, hydroxyphenyl ~2.9 ~517.6 g/mol Quinoline, amide, alcohol

*Estimated using fragment-based methods.

The target compound’s lower LogP (~3.1 vs. ~4.2 for 3q ) suggests improved aqueous solubility, which is advantageous for drug delivery. Its molecular weight (~399.5 g/mol) aligns with Lipinski’s rule of five, favoring oral bioavailability.

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